3-chloro-N-cyclopentylbenzamide

Übersicht

Beschreibung

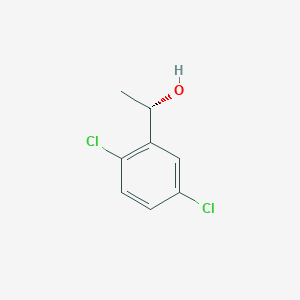

3-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-chloro-N-cyclopentylbenzamide consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photoreaction and Cyclization Mechanism

The photochemical behavior of similar compounds, such as 2-halo-N-pyridinylbenzamide, has been studied, revealing insights into the photoreaction and intramolecular cyclization mechanisms. These studies highlight the role of radical intermediates and n-complexation of chlorine radicals in such reactions (Park et al., 2001).

Intramolecular Cyclization/Halogenation Reactions

Research on N-alkoxy-o-alkynylbenzamides, which are structurally related, has developed regioselective intramolecular cyclization/halogenation reactions. These reactions have been applied in synthesizing biaryl compounds, showcasing the utility in organic synthesis (Jithunsa et al., 2011).

Palladium-Mediated Coupling

Palladium-mediated coupling of chloro derivatives, such as 3-chloro-1,2,4-benzotriazine 1-oxide, provides a method for synthesizing various alkyl and aryl derivatives. This approach has been used to produce potential anti-cancer agents, demonstrating the compound's utility in medicinal chemistry (Hay & Denny, 2002).

One-Electron Oxidation in Synthesis

One-electron oxidation of cerium(III) complexes using phenyliodine(III) dichloride has been established as an innovative approach for synthesizing chloro-functionalized cerium(IV) compounds. This method shows the broad applicability of chloro derivatives in the synthesis of novel compounds (Dröse et al., 2010).

Radical Arylchloromethylation

A radical chloromethylation/arylation method has been described for N-allylbenzamide, leading to dichloromethylated dihydroisoquinolinones. This highlights the versatility of chloro derivatives in facilitating complex chemical transformations (Pan et al., 2020).

Synthesis of Bioactive Compounds

3-Chloro derivatives have been used as key intermediates in synthesizing bioactive compounds like chlorantraniliprole, demonstrating their importance in the development of new pharmaceuticals and agrochemicals (Yi-fen et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUFSDHPLBNCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329990 | |

| Record name | 3-chloro-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

349128-33-2 | |

| Record name | 3-chloro-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)

![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)